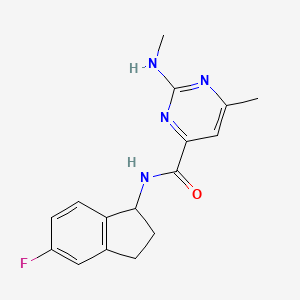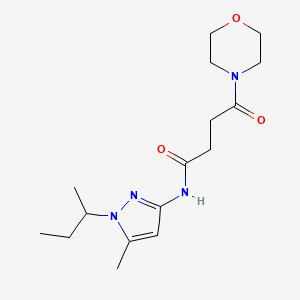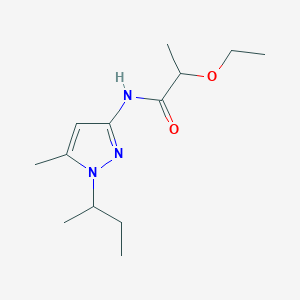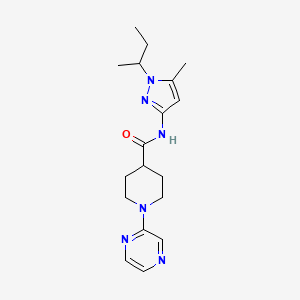![molecular formula C18H28N2O2S B6964432 N-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-2-methyl-3-methylsulfanylpropanamide](/img/structure/B6964432.png)
N-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-2-methyl-3-methylsulfanylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-2-methyl-3-methylsulfanylpropanamide is a complex organic compound that features a piperidine ring, a methoxyphenyl group, and a methylsulfanylpropanamide moiety
Métodos De Preparación
The synthesis of N-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-2-methyl-3-methylsulfanylpropanamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Attachment of the Methoxyphenyl Group: This step often involves nucleophilic substitution reactions where the methoxyphenyl group is introduced to the piperidine ring.
Introduction of the Methylsulfanylpropanamide Moiety: This can be done through amide bond formation reactions, where the methylsulfanylpropanamide group is coupled to the piperidine derivative.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
Análisis De Reacciones Químicas
N-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-2-methyl-3-methylsulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the amide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation reactions), and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-2-methyl-3-methylsulfanylpropanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: Studies on its interaction with biological targets can provide insights into its potential therapeutic effects and mechanisms of action.
Chemical Biology: It can be used as a probe to study biological pathways and processes.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of N-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-2-methyl-3-methylsulfanylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.
Comparación Con Compuestos Similares
N-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-2-methyl-3-methylsulfanylpropanamide can be compared with other similar compounds, such as:
N-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-2-methylpropanamide: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.
N-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-3-methylsulfanylpropanamide: Differs in the position of the methyl group, which can influence its steric and electronic properties.
N-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-2-methyl-3-propanamide: Lacks both the methylsulfanyl and methoxy groups, potentially altering its overall activity profile.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
N-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-2-methyl-3-methylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S/c1-14(13-23-3)18(21)19-16-7-9-20(10-8-16)12-15-5-4-6-17(11-15)22-2/h4-6,11,14,16H,7-10,12-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXCRSDZSWYIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)C(=O)NC1CCN(CC1)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-Methylsulfonylpyridin-2-yl)-7-oxa-2-azaspiro[4.5]decane](/img/structure/B6964358.png)

![1-Methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(4-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B6964374.png)
![[1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(2-propan-2-ylazetidin-1-yl)methanone](/img/structure/B6964382.png)


![N-[(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B6964398.png)


![1-ethyl-N-[(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B6964411.png)
![1-(2,2-difluoroethyl)-N-[(4-propan-2-yl-1,2,4-triazol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B6964419.png)
![1-[4-(2-Chlorophenyl)-1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B6964420.png)

![N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide](/img/structure/B6964449.png)
